molecular formula C4H4ClN3O B14016431 4-Chloro-1H-pyrazole-3-carbaldehydeoxime

4-Chloro-1H-pyrazole-3-carbaldehydeoxime

Cat. No.: B14016431
M. Wt: 145.55 g/mol
InChI Key: HZLAAICWYRTIPK-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrazole-3-carbaldehydeoxime is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-pyrazole-3-carbaldehydeoxime typically involves the reaction of 4-chloro-1H-pyrazole-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1H-pyrazole-3-carbaldehydeoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-1H-pyrazole-3-carbaldehydeoxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1H-pyrazole-3-carbaldehydeoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 4-Chloro-1H-pyrazole-3-carbaldehydeoxime is unique due to the presence of both the chloro and carbaldehydeoxime groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C4H4ClN3O

Molecular Weight

145.55 g/mol

IUPAC Name

N-[(4-chloro-1H-pyrazol-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C4H4ClN3O/c5-3-1-6-8-4(3)2-7-9/h1-2,9H,(H,6,8)

InChI Key

HZLAAICWYRTIPK-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1Cl)C=NO

Origin of Product

United States

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